molecular formula C11H8N6O B11048650 (4-Amino[1,2,4]triazolo[5,1-c][1,2,4]triazin-3-yl)(phenyl)methanone

(4-Amino[1,2,4]triazolo[5,1-c][1,2,4]triazin-3-yl)(phenyl)methanone

Cat. No.: B11048650
M. Wt: 240.22 g/mol
InChI Key: OLCOKZNEDAOOAJ-UHFFFAOYSA-N
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Description

(4-Amino[1,2,4]triazolo[5,1-c][1,2,4]triazin-3-yl)(phenyl)methanone is a heterocyclic compound that features a triazole and triazine ring fused together

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Amino[1,2,4]triazolo[5,1-c][1,2,4]triazin-3-yl)(phenyl)methanone typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-amino-1,2,4-triazole with a suitable phenylmethanone derivative in the presence of a cyclizing agent .

Industrial Production Methods

large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated synthesis techniques .

Chemical Reactions Analysis

Types of Reactions

(4-Amino[1,2,4]triazolo[5,1-c][1,2,4]triazin-3-yl)(phenyl)methanone can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction could produce amines or alcohols .

Mechanism of Action

The mechanism of action of (4-Amino[1,2,4]triazolo[5,1-c][1,2,4]triazin-3-yl)(phenyl)methanone involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it can bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The exact pathways involved depend on the specific biological target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Amino[1,2,4]triazolo[5,1-c][1,2,4]triazin-3-yl)(phenyl)methanone is unique due to its specific fusion of triazole and triazine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C11H8N6O

Molecular Weight

240.22 g/mol

IUPAC Name

(4-amino-[1,2,4]triazolo[5,1-c][1,2,4]triazin-3-yl)-phenylmethanone

InChI

InChI=1S/C11H8N6O/c12-10-8(9(18)7-4-2-1-3-5-7)15-16-11-13-6-14-17(10)11/h1-6H,12H2

InChI Key

OLCOKZNEDAOOAJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(N3C(=NC=N3)N=N2)N

Origin of Product

United States

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